molecular formula C10H10N2O2 B13024394 6-Ethoxyquinoxalin-2(1H)-one

6-Ethoxyquinoxalin-2(1H)-one

Cat. No.: B13024394
M. Wt: 190.20 g/mol
InChI Key: VQXWCTXWWMXZEN-UHFFFAOYSA-N
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Description

6-Ethoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyquinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine with an ethoxy-substituted diketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

6-Ethoxyquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Ethoxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-6-methoxyquinoxaline: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.

    N-Substituted Quinoxaline Derivatives: These compounds have various substituents on the nitrogen atom, resulting in diverse biological activities.

Uniqueness

6-Ethoxyquinoxalin-2(1H)-one is unique due to its specific ethoxy substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-ethoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-8-9(5-7)11-6-10(13)12-8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

VQXWCTXWWMXZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C=N2

Origin of Product

United States

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